Floctafenic acid

Beschreibung

The exact mass of the compound Floctafenic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Floctafenic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Floctafenic acid including the price, delivery time, and more detailed information at info@benchchem.com.

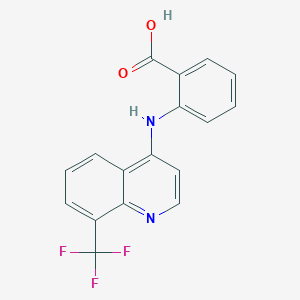

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2O2/c18-17(19,20)12-6-3-5-10-14(8-9-21-15(10)12)22-13-7-2-1-4-11(13)16(23)24/h1-9H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUIKQRAZCQMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190254 | |

| Record name | Floctafenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36783-34-3 | |

| Record name | Floctafenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036783343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Floctafenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Floctafenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLOCTAFENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9D19L5WTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Floctafenic acid chemical structure and physicochemical properties

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of Floctafenic Acid

Executive Summary

Floctafenic acid is the principal active metabolite of the non-steroidal anti-inflammatory drug (NSAID) floctafenine. As the pharmacologically active moiety, a thorough understanding of its chemical structure and physicochemical properties is paramount for researchers, toxicologists, and drug development professionals. This guide provides a comprehensive technical overview of floctafenic acid, moving beyond a simple recitation of data to explain the fundamental importance of each property and the authoritative, standardized methodologies required for their determination. By grounding the discussion in internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals, this document serves as a robust framework for the scientific characterization of this and similar molecules.

Introduction to Floctafenic Acid

Floctafenine is a prodrug that undergoes rapid hydrolysis in the liver to form its active metabolite, floctafenic acid.[1] This biotransformation is essential for its analgesic and anti-inflammatory effects, which are exerted through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins.[1][2] While the parent drug, floctafenine, is administered, it is the chemical and physical characteristics of floctafenic acid that govern its absorption, distribution, metabolism, excretion (ADME), and ultimately, its pharmacological activity and toxicological profile.

This guide provides a detailed examination of the molecule's structure and a methodological blueprint for characterizing its key physicochemical properties. The emphasis is placed on the causality behind experimental choices and the establishment of self-validating analytical systems, ensuring scientific integrity and reproducibility.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical and biological evaluation.

Nomenclature and Identifiers

-

IUPAC Name : 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid[3][4]

-

Canonical SMILES : C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F[3]

-

InChI Key : RGUIKQRAZCQMBM-UHFFFAOYSA-N[3]

Molecular Weight

The molecular weight of a compound is a fundamental property used in nearly all quantitative analytical procedures.

| Property | Value | Source |

| Molecular Weight | 332.28 g/mol | [3][4] |

| Exact Mass | 332.07726208 Da | [3] |

Structural Representation

Floctafenic acid is an anthranilic acid derivative characterized by a quinoline ring system. The key functional groups, which dictate its chemical behavior and physical properties, are the carboxylic acid, the secondary aromatic amine, and the trifluoromethyl group on the quinoline moiety.

Physicochemical Properties: A Methodological Approach

Direct experimental data for the physicochemical properties of isolated floctafenic acid are sparse in the literature. Therefore, this section details the authoritative, standardized protocols for their determination, providing a scientifically rigorous framework for any research professional.

Acidity (pKa)

3.1.1 Theoretical Basis and Importance The dissociation constant (pKa) is a critical parameter that quantifies the extent of ionization of a molecule in a solution of a given pH. For floctafenic acid, the acidic carboxylic acid group and the basic secondary amine mean the molecule's net charge will change significantly across the physiological pH range. This directly impacts its solubility, membrane permeability, and binding to its biological target, thereby influencing its ADME profile.

3.1.2 Authoritative Experimental Protocol (OECD Guideline 112) The determination of pKa is standardized by OECD Guideline 112, which describes several methods.[1][6][7][8] The potentiometric titration method is a robust and widely used approach.

Step-by-Step Protocol (Potentiometric Titration):

-

Preparation: A precise weight of pure floctafenic acid is dissolved in purified, carbon dioxide-free water. If solubility is limited, a small, known amount of a water-miscible co-solvent like methanol may be used, though results will need to be extrapolated back to a fully aqueous system.[9] The concentration should not exceed 0.01 M.[9]

-

Titration: The solution is maintained at a constant temperature (e.g., 25 °C ± 0.5 °C) and is titrated with a standardized solution of strong base (e.g., 0.1 M KOH).

-

Measurement: The pH of the solution is measured with a calibrated pH meter after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated (acid) and deprotonated (conjugate base) forms are equal.

-

Validation: The procedure must be replicated (minimum of three determinations) to ensure the pKa value is reproducible to within ±0.1 log units.[9]

3.1.3 Expected Results and Structural Influence Floctafenic acid possesses both an acidic group (carboxylic acid) and a basic group (secondary amine). The carboxylic acid moiety is expected to have a pKa in the range of 3-5, similar to other anthranilic acid derivatives. The secondary amine, being aromatic, is a very weak base, and its pKa will be low. The dominant pKa relevant to physiological pH will be that of the carboxylic acid.

Aqueous Solubility

3.2.1 Theoretical Basis and Importance Aqueous solubility is a key determinant of a drug's dissolution rate and, consequently, its bioavailability. Poor aqueous solubility can be a major hurdle in drug development, leading to incomplete absorption from the gastrointestinal tract. Given its relatively large, aromatic structure, floctafenic acid is expected to have low intrinsic aqueous solubility.

3.2.2 Authoritative Experimental Protocol (OECD Guideline 105) The standard method for determining the aqueous solubility of compounds is the shake-flask method, described in OECD Guideline 105.[1][5][10][11][12] This method is suitable for substances with solubilities above 10⁻² g/L.[12]

Step-by-Step Protocol (Shake-Flask Method):

-

Preparation: An excess amount of solid, pure floctafenic acid is added to a known volume of purified water (or a buffer of a specific pH) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to allow equilibrium to be reached (typically 24-48 hours). Preliminary studies are required to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, the suspension is allowed to stand to let undissolved solid settle. The saturated supernatant is then carefully separated from the solid phase, typically by centrifugation and/or filtration.

-

Quantification: The concentration of floctafenic acid in the clear, saturated aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The experiment is repeated until at least three consecutive measurements show no significant trend in concentration, confirming that equilibrium has been reached.

Lipophilicity (LogP)

3.3.1 Theoretical Basis and Importance Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial predictor of its ability to cross biological membranes, its binding to plasma proteins, and its overall ADME properties. It is typically expressed as the partition coefficient (P) between n-octanol and water, or its logarithmic form, LogP.

3.3.2 Reported Values and Experimental Protocol While no experimental LogP value is readily available, computational models provide a useful estimate.

| Property | Value (Computed) | Source |

| XLogP3 | 4.7 | [3] |

This computed value suggests that floctafenic acid is a highly lipophilic compound. The authoritative experimental method for its determination is the shake-flask method, described in OECD Guideline 107.[1] The protocol is analogous to the solubility determination, involving the partitioning of the compound between water and n-octanol, followed by quantification in each phase to determine the ratio.

Spectroscopic Characterization Workflow

Definitive structural confirmation and purity assessment require a combination of spectroscopic techniques. Each method provides complementary information about the molecule's structure and functional groups.

UV-Vis Spectroscopy

-

Purpose : Primarily used for quantitative analysis due to the relationship between absorbance and concentration (Beer-Lambert Law). It also provides information about the conjugated systems within the molecule.

-

Expected Results : An HPLC method for floctafenic acid utilizes a detection wavelength of 350 nm, indicating strong absorbance in the UVA range, which is expected for a molecule with extensive conjugation like the quinoline ring system.[13] The spectrum's λmax would likely shift with pH due to the ionization of the carboxylic acid and amine groups, which alters the electronic structure of the chromophore.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose : To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Expected Characteristic Bands : Based on the structure of floctafenic acid and data from analogous compounds like diclofenac, the following peaks would be anticipated[15]:

-

~3300 cm⁻¹ : N-H stretching of the secondary amine.

-

~3000-2500 cm⁻¹ (broad) : O-H stretching of the hydrogen-bonded carboxylic acid.

-

~1700 cm⁻¹ : C=O stretching of the carboxylic acid carbonyl group.

-

~1600-1450 cm⁻¹ : C=C and C=N stretching vibrations within the aromatic and quinoline rings.

-

~1300-1100 cm⁻¹ : C-F stretching vibrations from the trifluoromethyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose : Provides the most definitive structural information by mapping the carbon-hydrogen framework of the molecule. ¹H NMR identifies the types and connectivity of protons, while ¹³C NMR identifies the types of carbon atoms.

-

Expected ¹H NMR Signals :

-

10-13 ppm : A singlet for the acidic proton of the carboxylic acid group.

-

~9-10 ppm : A singlet for the N-H proton of the secondary amine.

-

7-9 ppm : A complex series of multiplets corresponding to the multiple distinct protons on the benzoic acid and quinoline aromatic rings.

-

-

Expected ¹³C NMR Signals : Signals corresponding to the carbonyl carbon (~170-180 ppm), multiple aromatic carbons (~110-150 ppm), and the carbon of the CF₃ group (a quartet due to C-F coupling).

Mass Spectrometry (MS)

-

Purpose : To determine the exact molecular weight and to gain structural information from the molecule's fragmentation pattern.

-

Expected Results : High-resolution mass spectrometry would confirm the elemental composition by providing an exact mass that matches the calculated value of 332.07726208 Da.[3] The fragmentation pattern would likely show characteristic losses, such as the loss of H₂O and CO₂ from the carboxylic acid group, providing further structural confirmation.

Conclusion

Floctafenic acid, as the active form of floctafenine, possesses a complex chemical structure that dictates its physicochemical properties and biological function. This guide has established its definitive chemical identity and, in the absence of extensive published experimental data, has provided a comprehensive framework for its characterization. By leveraging authoritative, internationally standardized protocols from the OECD, researchers and drug development professionals are equipped with the necessary methodologies to determine its acidity, solubility, and lipophilicity. Furthermore, a logical spectroscopic workflow has been outlined to ensure unambiguous structural confirmation and purity assessment. This methodological approach ensures that any future characterization of floctafenic acid can be conducted with the highest degree of scientific integrity, yielding data that is both reliable and reproducible.

References

-

Abdel-Hay, M. H., & Gharaibeh, A. M. (1992). High-performance liquid chromatographic determination of floctafenine and its major metabolite, floctafenic acid in plasma. Journal of Clinical Pharmacy and Therapeutics, 17(1), 31–35. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 37541, Floctafenic acid. Retrieved from [Link]

-

AA PHARMA INC. (2010). FLOCTAFENINE PRODUCT MONOGRAPH. Available at: [Link]

-

Wikipedia contributors. (n.d.). Flufenamic acid. Wikipedia. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3033, Diclofenac. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). FLOCTAFENIC ACID. Retrieved from [Link]

-

El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2013). Simultaneous determination of floctafenine and its hydrolytic degradation product floctafenic acid using micellar liquid chromatography with applications to tablets and human plasma. Journal of AOAC International, 96(6), 1315–1324. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 999, Phenylacetic Acid. Retrieved from [Link]

-

Regulations.gov. (n.d.). OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Analytice. (2020). OECD n°102: Melting point/Melting interval. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

Kelly, C. P., et al. (2002). Absolute p K a Determinations for Substituted Phenols. Journal of the American Chemical Society. Available at: [Link]

-

Lisbôa, F. M., et al. (2021). Fluoridic Acid in the Infrared Spectroscopy Analysis of Chemical Composition of Organic Matter. Floresta e Ambiente. Available at: [Link]

-

ResearchGate. (n.d.). Ultraviolet absorption spectra of the two model compounds and irradiance spectra of the light sources. Retrieved from [Link]

-

MDPI. (2021). Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. Retrieved from [Link]

-

Analytice. (2021). OECD n°112: Dissociation constant in water. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental measurement and thermodynamic modeling of solubility of Flufenamic acid in different pure solvents. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

-

PubMed. (n.d.). Purification and 1H NMR spectroscopic characterization of phase II metabolites of tolfenamic acid. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 112 - Dissociation Constants in Water. Retrieved from [Link]

-

Air Force Institute of Technology. (2002). Absolute pKa Determinations for Substituted Phenols. Available at: [Link]

-

YouTube. (2021). How do you identify polymer using FTIR and Library search? Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of diclofenac acid. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Product Properties Test Guidelines OPPTS 830.7370 Dissociation Constants in Water. Available at: [Link]

-

ResearchGate. (n.d.). N.M.R Spectra of Mefenamic acid. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 102 / 103 - Melting point / Boiling point. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility and Solution Thermodynamics of Flufenamic Acid Polymorphs in Two Binary Solvents. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamic properties of Flufenamic and Niflumic acids. Retrieved from [Link]

-

TEGEWA. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. Available at: [Link]

-

International Journal of Current Research in Chemistry and Pharmaceutical Sciences. (n.d.). pH Scale Buffer and Solvent Effects on the UV Absorption Spectra of Cefixime Trihydrate. Available at: [Link]

-

Essem Compliance. (n.d.). Physical chemical testing studies. Retrieved from [Link]

-

OASK Publishers. (2024). Ultraviolet Spectrophotometric Determination of Mefenamic Acid in Pharmaceutical Preparations and Environmental Wastewater Sample. Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (OECD). (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

Sources

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Floctafenic acid | C17H11F3N2O2 | CID 37541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. filab.fr [filab.fr]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 8. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 12. OECD 105 - Phytosafe [phytosafe.com]

- 13. High-performance liquid chromatographic determination of floctafenine and its major metabolite, floctafenic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijcrcps.com [ijcrcps.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of Floctafenic Acid in Human Plasma

Abstract

This application note describes a detailed, validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the reliable quantification of floctafenic acid in human plasma. The protocol outlines a straightforward protein precipitation extraction procedure and optimized chromatographic conditions for achieving excellent sensitivity, selectivity, and accuracy. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving floctafenic acid.

Introduction

Floctafenine is a non-steroidal anti-inflammatory drug (NSAID) that is rapidly hydrolyzed in the liver to its active metabolite, floctafenic acid, which is the main circulating product in the bloodstream.[1] Therefore, the accurate measurement of floctafenic acid in plasma is crucial for assessing the pharmacokinetic profile and therapeutic efficacy of floctafenine. High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of drugs and their metabolites in biological matrices due to its robustness and reliability.[2]

This document provides a comprehensive protocol for the determination of floctafenic acid in human plasma using a reversed-phase HPLC method with UV detection. The described method has been developed and validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) guidance for bioanalytical method validation, ensuring data integrity and reliability.[3]

Scientific Principles

The method is based on the separation of floctafenic acid from endogenous plasma components using a C18 reversed-phase column. The quantification is achieved by monitoring the UV absorbance of the analyte at a specific wavelength.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective technique for sample preparation in bioanalysis, as it efficiently removes proteins from the biological matrix.[4][5] In this protocol, acetonitrile is used as the precipitating agent. The addition of a water-miscible organic solvent like acetonitrile disrupts the solvation of proteins, leading to their denaturation and precipitation.[6] This approach is favored for its simplicity, speed, and high recovery rates for a wide range of analytes.

Chromatographic Separation and Detection

The separation of floctafenic acid is performed on a C18 stationary phase, which is a non-polar material. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent. The retention of floctafenic acid on the column is governed by its hydrophobic interactions with the C18 stationary phase. By carefully controlling the composition of the mobile phase, optimal separation from interfering substances can be achieved. Detection is carried out using a UV detector set at a wavelength where floctafenic acid exhibits significant absorbance, ensuring high sensitivity.

Experimental Protocols

Materials and Reagents

-

Floctafenic acid reference standard (>98% purity)

-

Diazepam (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium acetate (analytical grade)

-

Glacial acetic acid (analytical grade)

-

Human plasma (drug-free)

-

Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

-

HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: C18 reversed-phase column (5 µm particle size, 4.6 x 150 mm)

-

Mobile Phase: 0.05 M Sodium Acetate:Acetonitrile:Methanol (200:100:100 v/v/v), adjusted to pH 5 with glacial acetic acid.[7]

-

Flow Rate: 1.5 mL/min[7]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

-

Detection Wavelength: 350 nm[7]

Preparation of Solutions

-

Stock Solution of Floctafenic Acid (1 mg/mL): Accurately weigh and dissolve 10 mg of floctafenic acid reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.05 to 10 µg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of diazepam in 10 mL of methanol.

-

Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with the mobile phase.

Sample Preparation Protocol

-

Pipette 500 µL of plasma sample into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (10 µg/mL).

-

Vortex for 30 seconds.

-

Add 1.5 mL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute.

-

Inject 20 µL into the HPLC system.

Caption: Workflow for Plasma Sample Preparation.

Method Validation

The developed method was validated according to the FDA guidelines for bioanalytical method validation, assessing specificity, linearity, accuracy, precision, and stability.[3][8]

Specificity

Specificity was evaluated by analyzing blank plasma samples from six different sources to assess for any interference at the retention times of floctafenic acid and the internal standard. The results should demonstrate no significant interfering peaks.[9]

Linearity and Range

The linearity of the method was determined by analyzing calibration standards at six different concentrations. The calibration curve should be constructed by plotting the peak area ratio of floctafenic acid to the internal standard against the nominal concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.99.[10]

Accuracy and Precision

The accuracy and precision of the method were determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on three different days. The accuracy should be within ±15% of the nominal concentration, and the precision, expressed as the relative standard deviation (RSD), should be ≤ 15%.[11]

Recovery

The extraction recovery of floctafenic acid and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards at corresponding concentrations. The recovery should be consistent and reproducible. A study on a similar compound showed recoveries ranging from 88.13% to 101.93%.[7]

Stability

The stability of floctafenic acid in plasma was evaluated under various conditions, including short-term (bench-top) stability, long-term storage stability at -20°C, and freeze-thaw stability. The analyte is considered stable if the deviation from the nominal concentration is within ±15%. Studies have shown that many analytes in plasma are stable for up to 24 hours at 4°C and for extended periods when stored at -80°C.[12]

| Validation Parameter | Acceptance Criteria |

| Specificity | No significant interference at the retention times of the analyte and IS. |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal value (±20% for LLOQ). |

| Precision (RSD) | ≤ 15% (≤ 20% for LLOQ). |

| Recovery | Consistent, precise, and reproducible. |

| Stability | Deviation within ±15% of the nominal concentration. |

Table 1: Acceptance Criteria for Method Validation.

Results and Discussion

The developed HPLC method provides a reliable and robust means for the quantification of floctafenic acid in human plasma. The protein precipitation method offers a simple and efficient sample cleanup, while the chromatographic conditions ensure good separation and resolution of the analyte from endogenous plasma components. The validation results should demonstrate that the method meets the acceptance criteria for bioanalytical assays.

Caption: Logical Flow for Troubleshooting Common HPLC Issues.

Conclusion

The HPLC-UV method described in this application note is a reliable and validated procedure for the quantification of floctafenic acid in human plasma. The simplicity of the sample preparation and the robustness of the chromatographic separation make it well-suited for routine analysis in a clinical or research laboratory setting.

References

-

El-Gindy, A., El-Zeany, B., & Awad, T. (2002). High-performance liquid chromatographic determination of floctafenine and its major metabolite, floctafenic acid in plasma. PubMed. [Link]

-

Hefnawy, M. M., Al-Majed, A. A., & Al-Suwailem, S. M. (2011). Simultaneous determination of floctafenine and its hydrolytic degradation product floctafenic acid using micellar liquid chromatography with applications to tablets and human plasma. PubMed. [Link]

-

Niopas, I., & Georgarakis, M. (2006). Determination of Tolfenamic Acid in Human Plasma by HPLC. ResearchGate. [Link]

-

Ahangar, L. E., Ezzati, T., & Absalan, G. (2014). Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography. PubMed Central. [Link]

-

Caglar, S., & Ozturk, E. (2021). Ultrafiltration-Based extraction of Ibuprofen from human plasma samples and HPLC analysis: developing an innovative bioanalytical analysis method. ResearchGate. [Link]

-

Avgerinos, A., Karidas, T., & Malamataris, S. (1991). High-performance liquid chromatography of flufenamic acid in rat plasma. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Floctafenic acid. PubChem. [Link]

-

Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]

-

U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

-

AA PHARMA INC. (2010). FLOCTAFENINE PRODUCT MONOGRAPH. AA PHARMA. [Link]

-

Polson, C., Sarkar, P., & Incledon, B. (2003). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. PubMed. [Link]

-

Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. LabRulez LCMS. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

-

MDPI. (2023). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. MDPI. [Link]

-

Global Substance Registration System. (n.d.). FLOCTAFENIC ACID. GSRS. [Link]

-

MDPI. (2023). Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. MDPI. [Link]

-

ResearchGate. (2019). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. [Link]

-

SciSpace. (2012). HPLC method for determination of rifaximin in human plasma using tandem mass spectrometry detection. SciSpace. [Link]

-

MDPI. (2023). Influence of Cold Plasma Processing on the Stability of Phenolic Compounds of Araça-Boi (Eugenia stipitata) Juice. MDPI. [Link]

-

Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Norlab. [Link]

-

PubMed Central. (2021). Ultrafiltration-based sample preparation and HPLC-UV determination of diclofenac in human plasma samples. NIH. [Link]

-

Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

-

ResearchGate. (2019). Thermodynamic properties of Flufenamic and Niflumic acids—Specific and non-specific interactions in solution and in crystal lattices, mechanism of solvation, partitioning and distribution. ResearchGate. [Link]

-

European Bioanalysis Forum. (2012). Stabilisation of Clinical Samples. EBF. [Link]

-

Collaborative International Pesticides Analytical Council. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. [Link]

-

ResearchGate. (2014). Development and Validation of HPLC Analytical Assay Method for Mefenamic Acid Tablet (PONSTAN). ResearchGate. [Link]

-

ResearchGate. (2018). Stability of oxylipins during plasma generation and long-term storage. ResearchGate. [Link]

-

LCGC International. (2003). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]

-

National Institutes of Health. (2022). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. NIH. [Link]

-

Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf. [Link]

Sources

- 1. aapharma.ca [aapharma.ca]

- 2. mdpi.com [mdpi.com]

- 3. bioanalysis-zone.com [bioanalysis-zone.com]

- 4. agilent.com [agilent.com]

- 5. lcms.labrulez.com [lcms.labrulez.com]

- 6. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-performance liquid chromatographic determination of floctafenine and its major metabolite, floctafenic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. mastelf.com [mastelf.com]

- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 12. researchgate.net [researchgate.net]

Application Notes & Protocols: Evaluating the Efficacy of Floctafenic Acid in Preclinical Models of Acute Pain

Abstract

This comprehensive guide provides detailed protocols for assessing the analgesic properties of floctafenic acid in established experimental models of acute pain. Designed for researchers in pharmacology and drug development, this document outlines the theoretical basis and practical application of the acetic acid-induced writhing test, the hot plate test, and the formalin test. Each protocol is structured to ensure scientific rigor and reproducibility, offering insights into the peripheral and central analgesic mechanisms of non-steroidal anti-inflammatory drugs (NSAIDs) like floctafenic acid.

Introduction: Floctafenic Acid in Pain Research

Floctafenine is a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivative class, primarily used for the short-term management of mild to moderate acute pain.[1][2] It functions as a prodrug, rapidly metabolized in the liver to its active form, floctafenic acid.[2][3] The primary mechanism of action of floctafenic acid is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins.[4][5][6] Prostaglandins are key mediators of inflammation, pain, and fever.[5][7] By reducing prostaglandin production, floctafenic acid exerts its analgesic and anti-inflammatory effects.[1][3][4] Some evidence suggests a preferential inhibition of COX-2, which may contribute to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4] Due to its peripheral analgesic activity, floctafenic acid is an important compound for investigation in preclinical pain models.[3]

Pharmacokinetics at a Glance:

-

Absorption: Good intestinal absorption in rodents.[3]

-

Metabolism: Rapidly hydrolyzed in the liver to the active metabolite, floctafenic acid.[2][3]

-

Distribution: Negligible quantities cross the blood-brain barrier, indicating predominantly peripheral action.[3]

-

Excretion: Elimination is nearly complete within 24 hours.[3]

Core Principles of Preclinical Pain Assessment

The evaluation of analgesic agents necessitates the use of validated and reproducible experimental models that mimic clinical pain states. The selection of a particular model depends on the type of pain being investigated (e.g., visceral, thermal, inflammatory) and the suspected mechanism of action of the test compound. This guide focuses on three widely used models for acute pain.

Signaling Pathway: The Role of COX Inhibition in Analgesia

The analgesic effect of floctafenic acid is primarily mediated through the inhibition of the cyclooxygenase (COX) pathway. Tissue injury or inflammation triggers the release of arachidonic acid from cell membranes. The COX enzymes then convert arachidonic acid into prostaglandins, which sensitize peripheral nociceptors, lowering the pain threshold.

Caption: Mechanism of action of floctafenic acid via COX inhibition.

Experimental Workflow for Analgesic Screening

A systematic approach is crucial for obtaining reliable data in preclinical analgesic studies. The following workflow provides a general framework for evaluating floctafenic acid in the described pain models.

Caption: General experimental workflow for preclinical analgesic testing.

Acetic Acid-Induced Writhing Test

Scientific Rationale: This model assesses peripheral analgesic activity by inducing visceral pain. Intraperitoneal injection of acetic acid causes irritation and inflammation, leading to the release of pain-mediating substances like prostaglandins and bradykinin.[8] This stimulates nociceptors, resulting in a characteristic "writhing" response (abdominal constriction and stretching of the hind limbs).[8][9] The reduction in the number of writhes is a direct measure of the efficacy of a peripherally acting analgesic.[10]

Protocol

-

Animal Model: Swiss albino mice (20-25 g) are commonly used.

-

Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiment.

-

Grouping: Randomly divide the animals into groups (n=6-8 per group):

-

Vehicle Control (e.g., 0.9% saline or 0.5% carboxymethyl cellulose)

-

Positive Control (e.g., Aspirin 100 mg/kg)

-

Floctafenic Acid (at least three graded doses, e.g., 25, 50, 100 mg/kg, administered orally)

-

-

Drug Administration: Administer the vehicle, positive control, or floctafenic acid orally (p.o.).

-

Pre-treatment Period: Allow for a 60-minute pre-treatment period for drug absorption.

-

Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.[8]

-

Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a period of 20-30 minutes.[11]

-

Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula:

% Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

Expected Data

| Treatment Group | Dose (mg/kg, p.o.) | Mean No. of Writhes (± SEM) | % Inhibition |

| Vehicle Control | - | 45.2 ± 3.1 | - |

| Floctafenic Acid | 25 | 30.5 ± 2.5 | 32.5% |

| Floctafenic Acid | 50 | 21.8 ± 2.1** | 51.8% |

| Floctafenic Acid | 100 | 12.4 ± 1.8 | 72.6% |

| Aspirin | 100 | 15.1 ± 1.9 | 66.6% |

| p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control (Data are representative). |

Hot Plate Test

Scientific Rationale: The hot plate test is used to evaluate centrally mediated analgesia.[12] This method measures the reaction time of an animal to a thermal stimulus.[12][13] An increase in the latency to respond (e.g., paw licking, jumping) indicates an analgesic effect.[12][14] While NSAIDs like floctafenic acid primarily act peripherally, some may exhibit a mild central effect, or this test can be modified to assess thermal hyperalgesia in inflammatory models.[15]

Protocol

-

Animal Model: Mice or rats can be used.

-

Apparatus: A commercially available hot plate apparatus with temperature control.

-

Grouping: As described for the writhing test.

-

Baseline Latency: Before drug administration, determine the baseline reaction time for each animal by placing it on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[14] A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[14]

-

Drug Administration: Administer the test compounds as previously described.

-

Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and record the reaction latency.

-

Data Analysis: The increase in latency is calculated. The results can also be expressed as the Maximum Possible Effect (% MPE) using the formula:

% MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Expected Data

| Treatment Group | Dose (mg/kg, p.o.) | Mean Reaction Latency (sec ± SEM) at 60 min |

| Baseline | 4.8 ± 0.5 | |

| Vehicle Control | - | 5.1 ± 0.6 |

| Floctafenic Acid | 50 | 6.5 ± 0.7 |

| Floctafenic Acid | 100 | 7.9 ± 0.8 |

| Morphine (Positive Control) | 10 | 18.5 ± 1.5*** |

| p<0.05, **p<0.001 compared to Vehicle Control (Data are representative). |

Formalin Test

Scientific Rationale: The formalin test is a robust model that produces a biphasic pain response, allowing for the differentiation between neurogenic and inflammatory pain mechanisms.[16][17] A subcutaneous injection of dilute formalin into the paw elicits:

-

Phase I (Early Phase): An initial period of intense pain (0-5 minutes) due to direct chemical stimulation of nociceptors.[16][17][18]

-

Phase II (Late Phase): A later period of sustained pain (15-30 minutes) resulting from inflammatory processes and central sensitization.[16][17][18]

NSAIDs like floctafenic acid are expected to be more effective in the second, inflammatory phase.[16]

Protocol

-

Animal Model: Mice or rats are suitable.

-

Grouping: As previously described.

-

Drug Administration: Administer the test compounds 60 minutes prior to the formalin injection.

-

Observation Chamber: Place the animal in a transparent observation chamber for at least 30 minutes to allow for acclimatization.

-

Formalin Injection: Inject 20 µL of 1-2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[16][18]

-

Observation and Scoring: Immediately after the injection, record the total time the animal spends licking or biting the injected paw. The observation is divided into two phases:

-

Data Analysis: The total licking/biting time in each phase is calculated for each group and compared to the vehicle control.

Expected Data

| Treatment Group | Dose (mg/kg, p.o.) | Mean Licking Time (sec ± SEM) - Phase I | Mean Licking Time (sec ± SEM) - Phase II |

| Vehicle Control | - | 65.4 ± 5.2 | 88.1 ± 7.5 |

| Floctafenic Acid | 50 | 58.9 ± 4.8 | 52.3 ± 6.1 |

| Floctafenic Acid | 100 | 55.2 ± 4.5 | 35.7 ± 4.9 |

| Morphine (Positive Control) | 10 | 15.3 ± 2.1 | 18.9 ± 2.5*** |

| p<0.01, **p<0.001 compared to Vehicle Control (Data are representative). |

Conclusion and Future Directions

The experimental models detailed in this guide provide a robust framework for characterizing the analgesic profile of floctafenic acid. The writhing test is particularly well-suited for demonstrating its peripheral analgesic efficacy, while the formalin test can further elucidate its anti-inflammatory mechanism of action. By following these standardized protocols, researchers can generate reliable and reproducible data to support the continued investigation of floctafenic acid and other novel analgesic compounds. Further studies could explore the efficacy of floctafenic acid in models of neuropathic or chronic inflammatory pain to broaden its therapeutic potential.

References

-

Patsnap Synapse. (2024). What is Floctafenine used for? Retrieved from [Link]

-

AA PHARMA INC. (2010). FLOCTAFENINE PRODUCT MONOGRAPH. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Floctafenine? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Floctafenine. PubChem. Retrieved from [Link]

-

Rexall. (n.d.). Floctafenine Factsheet, Uses & Common Side Effects. Retrieved from [Link]

-

Grokipedia. (n.d.). Floctafenine. Retrieved from [Link]

-

ResearchGate. (n.d.). Floctafenine (IDARAC)—A New Analgesic: A Comparison with Placebo in Chronic Pain. Retrieved from [Link]

-

AA Pharma. (2024). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrFLOCTAFENINE. Retrieved from [Link]

-

AA Pharma. (n.d.). PRODUCT MONOGRAPH FLOCTAFENINE. Retrieved from [Link]

-

British Journal of Anaesthesia. (n.d.). An analgesic comparison of floctafenine (Idarac) and dihydrocodeine in post-operative pain. Retrieved from [Link]

-

Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103–114. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibition of acetic acid-induced writhing behavior by NRG SD. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology and Pharmacotherapeutics, 2(3), 205. Retrieved from [Link]

-

SlideShare. (n.d.). Analgesia Hot Plat Test. Retrieved from [Link]

-

ResearchGate. (2016). Formalin Test. Retrieved from [Link]

-

RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]

-

Tjølsen, A., Berge, O. G., Hunskaar, S., Rosland, J. H., & Hole, K. (1992). The formalin test: an evaluation of the method. Pain, 51(1), 5–17. Retrieved from [Link]

-

Wikipedia. (n.d.). Hot plate test. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of i.p. injection of diclofenac on formalin-induced nociception in mice. Retrieved from [Link]

-

YouTube. (2020). STUDY OF ANALGESIC ACTIVITY BY WRITHING TEST (Part 3). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Formalin Murine Model of Pain. Retrieved from [Link]

-

Academic Journals. (n.d.). Evaluation of analgesic and anti-inflammatory activities of Oscillatoria willei in experimental animal models. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders. Journal of Pain Research, 14, 3537–3550. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Hot plate test – Knowledge and References. Retrieved from [Link]

-

PubMed. (n.d.). A double-blind comparative clinical trial of floctafenine and four other analgesics conducted in general practice. Retrieved from [Link]

-

Brazilian Journal of Medical and Biological Research. (n.d.). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Retrieved from [Link]

Sources

- 1. Floctafenine Factsheet, Uses & Common Side Effects | Rexall [rexall.ca]

- 2. grokipedia.com [grokipedia.com]

- 3. aapharma.ca [aapharma.ca]

- 4. What is Floctafenine used for? [synapse.patsnap.com]

- 5. What is the mechanism of Floctafenine? [synapse.patsnap.com]

- 6. Floctafenine | C20H17F3N2O4 | CID 3360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptsimlab.com [rjptsimlab.com]

- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. academicjournals.org [academicjournals.org]

- 12. Hot plate test - Wikipedia [en.wikipedia.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Floctafenic Acid as a Reference Standard in Analytical Chemistry

Prepared by: Senior Application Scientist

Introduction

Floctafenic acid, the primary active metabolite of the non-steroidal anti-inflammatory drug (NSAID) floctafenine, serves as a critical reference standard in the analytical testing of pharmaceutical formulations and in pharmacokinetic studies.[1][2] Its accurate quantification is paramount for ensuring the quality, safety, and efficacy of floctafenine-containing products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the establishment, characterization, and application of floctafenic acid as an analytical reference standard.

The principles outlined herein are grounded in established regulatory guidelines from the International Council for Harmonisation (ICH) and pharmacopoeial standards, ensuring a scientifically sound and defensible approach to its use.

Physicochemical Properties of Floctafenic Acid

A thorough understanding of the physicochemical properties of floctafenic acid is fundamental to its use as a reference standard.

Table 1: Physicochemical Properties of Floctafenic Acid

| Property | Value | Source |

| Chemical Name | 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid | PubChem CID: 37541 |

| Synonyms | N-(8-trifluoromethyl-4-quinolyl)-anthranilic acid | PubChem CID: 37541 |

| CAS Number | 36783-34-3 | PubChem CID: 37541 |

| Molecular Formula | C₁₇H₁₁F₃N₂O₂ | PubChem CID: 37541 |

| Molecular Weight | 332.28 g/mol | PubChem CID: 37541 |

| Appearance | Off-white to pale yellow crystalline powder (Expected) | General knowledge |

| Solubility | Soluble in methanol, ethanol, and acetone. Sparingly soluble in water. | General knowledge |

Establishment of a Floctafenic Acid Reference Standard

The establishment of a high-purity floctafenic acid reference standard is a prerequisite for its use in quantitative analysis. This involves synthesis, purification, and comprehensive characterization.

Synthesis and Purification

While a specific, validated protocol for the synthesis of a primary floctafenic acid reference standard is not widely published, a potential synthetic route can be adapted from methods used for similar N-aryl-anthranilic acid derivatives. A plausible approach involves the Ullmann condensation of 2-chlorobenzoic acid with 4-amino-8-(trifluoromethyl)quinoline.

Disclaimer: The following is a generalized synthetic and purification scheme. It must be thoroughly optimized and validated to produce a primary reference standard.

Diagram 1: Proposed Synthesis and Purification Workflow for Floctafenic Acid

Caption: Workflow for Synthesis and Certification.

Purification Protocol (General Guidance):

Recrystallization is a critical step to enhance the purity of the synthesized floctafenic acid.[3]

-

Solvent Selection: Identify a suitable solvent system where floctafenic acid has high solubility at elevated temperatures and low solubility at lower temperatures (e.g., ethanol/water or acetone/water).

-

Dissolution: Dissolve the crude floctafenic acid in a minimal amount of the hot solvent.

-

Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Allow the solution to cool slowly to promote the formation of well-defined crystals.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum at a suitable temperature to remove residual solvent.

Characterization and Certification

A certified reference standard must be thoroughly characterized to confirm its identity, purity, and potency.

Table 2: Analytical Techniques for Characterization of Floctafenic Acid Reference Standard

| Technique | Purpose | Expected Results |

| ¹H NMR Spectroscopy | Structural elucidation and confirmation of identity. | Peaks corresponding to the protons of the quinoline and benzoic acid moieties with appropriate chemical shifts and coupling constants. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of floctafenic acid (m/z 332.0773 for [M+H]⁺).[4] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=O (carboxylic acid), C-F, and aromatic C-H and C=C bonds. |

| Differential Scanning Calorimetry (DSC) | Determination of melting point and assessment of polymorphic purity. | A sharp endothermic peak at the melting point. The absence of extraneous peaks suggests high purity. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | A single major peak for floctafenic acid with a purity of ≥99.5%. |

| Acid-Base Titration | Assay of potency (as a carboxylic acid). | Determination of the percentage purity based on the acid content. |

| Loss on Drying | Determination of volatile content (e.g., residual solvent, water). | A low percentage of weight loss, typically <0.5%. |

| Residue on Ignition | Determination of inorganic impurities. | A low percentage of residue, typically <0.1%. |

Diagram 2: Logical Flow for Reference Standard Certification

Caption: Certification process for the reference standard.

Analytical Application Protocols

Once certified, the floctafenic acid reference standard can be used for the routine analysis of test samples.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of floctafenic acid in pharmaceutical dosage forms and biological matrices. The following protocol is adapted from a published method for the determination of floctafenine and floctafenic acid in plasma.[1]

Table 3: HPLC Method Parameters for Floctafenic Acid Analysis

| Parameter | Condition |

| Column | C18 reversed-phase, 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase | 0.05 M Sodium Acetate : Acetonitrile : Methanol (200:100:100, v/v/v), adjusted to pH 5.0 |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 350 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Internal Standard | Diazepam (optional, but recommended for biological samples) |

Protocol:

-

Standard Solution Preparation: Accurately weigh and dissolve the floctafenic acid reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation (for Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of floctafenine and transfer to a volumetric flask.

-

Add a suitable volume of mobile phase and sonicate to dissolve the active ingredient.

-

Dilute to volume with the mobile phase and filter through a 0.45 µm membrane filter.

-

-

Chromatographic Analysis: Inject the standard solutions and sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of floctafenic acid against the concentration of the standard solutions. Determine the concentration of floctafenic acid in the sample solutions from the calibration curve.

UV-Visible Spectrophotometry Method

This method provides a simpler and more rapid approach for the quantification of floctafenic acid in bulk drug and simple formulations, where interference from excipients is minimal.

Protocol:

-

Solvent Selection: Methanol or 0.1 M sodium hydroxide solution are suitable solvents.

-

Determination of λmax: Prepare a dilute solution of the floctafenic acid reference standard in the chosen solvent and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

-

Standard Solution Preparation: Prepare a stock solution of the floctafenic acid reference standard in the selected solvent. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Prepare the sample solution in the same manner as the standard solutions to a concentration that falls within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the standard and sample solutions at the predetermined λmax.

-

Quantification: Create a calibration curve by plotting absorbance versus concentration for the standard solutions. Calculate the concentration of floctafenic acid in the sample solution using the regression equation from the calibration curve.

Acid-Base Titrimetry Method

This classical method can be employed for the assay of bulk floctafenic acid, taking advantage of its acidic carboxylic group. A non-aqueous titration is recommended due to the poor aqueous solubility of floctafenic acid.[5][6]

Protocol:

-

Solvent: A suitable non-aqueous solvent such as a mixture of methanol and toluene.

-

Titrant: A standardized solution of a strong base in a non-aqueous solvent, such as 0.1 M sodium methoxide in methanol.

-

Indicator: A visual indicator suitable for non-aqueous titrations (e.g., thymol blue) or a potentiometric endpoint detection system.

-

Procedure:

-

Accurately weigh a quantity of the floctafenic acid reference standard and dissolve it in the chosen solvent.

-

Add a few drops of the indicator or immerse the pH electrode.

-

Titrate with the standardized sodium methoxide solution until the endpoint is reached (color change or inflection point in the titration curve).

-

-

Calculation: Calculate the purity of the floctafenic acid based on the volume of titrant consumed, its molarity, and the weight of the sample taken.

Stability and Storage of the Reference Standard

To ensure the integrity of the floctafenic acid reference standard, proper storage and periodic re-evaluation are essential.

Diagram 3: Stability Program for Floctafenic Acid Reference Standard

Caption: Key aspects of a reference standard stability program.

Stability Studies:

-

Forced Degradation Studies: Subjecting floctafenic acid to stress conditions (acid, base, oxidation, heat, and light) is crucial to identify potential degradation products and to develop stability-indicating analytical methods.[2]

-

Accelerated Stability Studies: These studies, typically conducted at elevated temperature and humidity (e.g., 40°C / 75% RH), are used to predict the long-term stability of the reference standard.

-

Long-Term Stability Studies: The reference standard should be stored under the recommended conditions and tested at regular intervals to establish its re-test date or shelf life.

Recommended Storage Conditions:

The floctafenic acid reference standard should be stored in well-closed, airtight containers, protected from light, and at a controlled low temperature (e.g., 2-8 °C).

Conclusion

The use of a well-characterized and properly maintained floctafenic acid reference standard is indispensable for the accurate and reliable analysis of floctafenine and its related substances. The protocols and guidelines presented in this document provide a robust framework for the establishment and application of floctafenic acid as a reference standard in a regulated analytical laboratory. Adherence to these principles will ensure the generation of high-quality, scientifically sound data that meets regulatory expectations.

References

-

Abdel-Hay, M. H., & Gharaibeh, A. M. (1992). High-performance liquid chromatographic determination of floctafenine and its major metabolite, floctafenic acid in plasma. Journal of Clinical Pharmacy and Therapeutics, 17(1), 31-35. [Link]

-

El-Kimary, E. R., Khamis, E. F., & Belal, F. (2014). Simultaneous determination of floctafenine and its hydrolytic degradation product floctafenic acid using micellar liquid chromatography with applications to tablets and human plasma. Journal of Liquid Chromatography & Related Technologies, 37(13), 1881-1896. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37541, Floctafenic acid. Retrieved January 27, 2026, from [Link].

-

European Directorate for the Quality of Medicines & HealthCare. (2024). Ph. Eur. reference standards. [Link]

-

British Pharmacopoeia. (n.d.). Reference Standards catalogue search. Retrieved January 27, 2026, from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

-

Scribd. (n.d.). Non Aqueous Acid Base Titration. Retrieved January 27, 2026, from [Link]

-

BYJU'S. (n.d.). Non Aqueous Titration Theory. Retrieved January 27, 2026, from [Link]

-

H.N. Shukla Institute of Pharmaceutical Education and Research. (n.d.). Semester –I UNIT 2(b): Non-aqueous Titration. Retrieved January 27, 2026, from [Link]

-

YouTube. (2018, January 20). Part 1: Non Aqueous Titrations - Basic Concepts [Video]. Dr. Puspendra Classes. [Link]

-

Abdel-Gawad, S. A., & El-Guindi, N. M. (2007). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. Molecules, 12(11), 2483-2494. [Link]

-

Tiwari, D., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development & Research, 4(2), 263-270. [Link]

-

Khan, I., et al. (2017). A Bio-Oriented Anthranilic Acid Catalyzed Synthesis of Quinazolin–8 (4 H )-One Derivatives: Evaluation by Green Chemistry Metrics. Journal of Heterocyclic Chemistry, 54(6), 3466-3472. [Link]

-

MeitY OLabs. (2017, February 8). Purification of Impure Samples by Crystallization [Video]. YouTube. [Link]

-

Agilent. (n.d.). Analytical Standards and Certified Reference Materials. Retrieved January 27, 2026, from [Link]

-

cromlab-instruments.es. (2022, July 9). reference materials for food and environmental analysis. [Link]

-

World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

Naveed, S., & Qamar, F. (2014). Simple UV spectrophotometric assay of Mefenamic acid. International Journal of Pharma Sciences and Research, 5(7), 329-331. [Link]

-

Dhumal, B. R., et al. (2015). UV SPECTROPHOTOMETRIC ANALYSIS FOR THE DETERMINATION OF MEFENAMIC ACID IN PHARMACEUTICAL FORMULATION. Indo American Journal of Pharmaceutical Research, 5(11), 3586-3591. [Link]

-

Patel, M. J., et al. (2012). Development of UV spectrophotometric method for estimation of Mefenamic acid in bulk and pharmaceutical dosage forms. International Journal of Pharmaceutical Sciences and Research, 3(9), 3464-3467. [Link]

-

Al-Tamrah, S. A. (2024). Ultraviolet Spectrophotometric Determination of Mefenamic Acid in Pharmaceutical Preparations and Environmental Wastewater Sample: Application to. OASK Publishers. [Link]

-

Singh, S., et al. (2013). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Development and Industrial Pharmacy, 39(9), 1307-1322. [Link]

-

Alsante, K. M., et al. (2007). Accelerated stability studies of flurbiprofen film coated tablets of five different national brands in. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 624-630. [Link]

-

Shah, R., et al. (2022). Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. Pharmaceutics, 14(11), 2336. [Link]

-

Hu, Y., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2327. [Link]

Sources

- 1. High-performance liquid chromatographic determination of floctafenine and its major metabolite, floctafenic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of floctafenine and its hydrolytic degradation product floctafenic acid using micellar liquid chromatography with applications to tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Floctafenic acid | C17H11F3N2O2 | CID 37541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hnsgroupofcolleges.org [hnsgroupofcolleges.org]

- 6. scribd.com [scribd.com]

Forced Degradation Studies of Floctafenic Acid Under ICH Conditions: A Protocol for Establishing Intrinsic Stability

Application Note: A-2026-01

Abstract

This application note provides a comprehensive guide and detailed protocols for conducting forced degradation studies on floctafenic acid, an anthranilic acid derivative used as a non-steroidal anti-inflammatory drug (NSAID). The objective is to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the drug substance. Adherence to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) and Q1B, is emphasized to ensure regulatory compliance and the development of a robust, stability-indicating analytical method.[1][2] Protocols for acidic, basic, oxidative, thermal, and photolytic stress testing are detailed, providing researchers with a practical framework for assessing the stability of floctafenic acid.

Introduction

Forced degradation, or stress testing, is a critical component of the drug development process. It involves subjecting a drug substance to conditions more severe than accelerated stability testing to intentionally generate degradation products.[1][3] The ICH guideline Q1A states that stress testing helps to identify likely degradation products, which in turn establishes degradation pathways and the intrinsic stability of the molecule.[1] This information is paramount for developing and validating stability-indicating analytical methods, which must be able to separate and quantify the active pharmaceutical ingredient (API) from any significant degradants, ensuring the safety and efficacy of the final drug product.[1][4]

Floctafenic acid (Figure 1), with the chemical name 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid, is the active metabolite of floctafenine.[5][6] Its structure, containing secondary amine and carboxylic acid functional groups, suggests potential susceptibility to specific degradation pathways such as oxidation and pH-dependent reactions. This application note outlines a systematic approach to stress testing floctafenic acid under various conditions as stipulated by ICH guidelines.

Figure 1: Chemical Structure of Floctafenic Acid

Image of the chemical structure of Floctafenic Acid would be placed here.

Molecular Formula: C₁₇H₁₁F₃N₂O₂[7] Molecular Weight: 332.28 g/mol [7]Scientific Rationale & Pre-analytical Considerations

The selection of stress conditions is not arbitrary; it is guided by the chemical nature of the drug substance and the principles outlined in ICH guidelines.[8] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the molecule.[9]

-

Hydrolysis: The secondary amine linkage in floctafenic acid could be susceptible to hydrolysis under acidic or basic conditions, although it is generally more stable than an ester or amide. The study will explore a range of pH values to determine the rate and extent of degradation.

-

Oxidation: The quinoline and phenyl rings, along with the secondary amine, are potential sites for oxidation. Hydrogen peroxide is a commonly used oxidizing agent that mimics potential oxidative stress during manufacturing and storage.

-

Thermal Stress: Elevated temperatures are used to assess the solid-state stability of the drug substance. This helps in determining appropriate manufacturing and storage temperatures.

-

Photostability: As mandated by ICH Q1B, photostability testing is essential to evaluate whether light exposure results in unacceptable changes.[10][11][12] Many aromatic compounds, like floctafenic acid, absorb UV radiation and can undergo photodegradation.[13][14]

A validated, stability-indicating analytical method is a prerequisite for analyzing the outcomes of forced degradation studies. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the method of choice. A previously published micellar liquid chromatography method has shown success in separating floctafenine from floctafenic acid, indicating that a robust HPLC method can be developed for this purpose.[15]

Experimental Workflow

The overall workflow for the forced degradation study is depicted below. It begins with sample preparation under various stress conditions, followed by sample processing (neutralization, dilution), and finally, analysis by a stability-indicating HPLC method to quantify the parent drug and detect degradation products.

Diagram 2: Hypothesized Degradation Pathways for Floctafenic Acid.

Conclusion

This application note provides a scientifically grounded and ICH-compliant framework for conducting forced degradation studies on floctafenic acid. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can effectively determine the intrinsic stability of the molecule, identify potential degradants, and ensure the development of a robust stability-indicating method. This foundational work is essential for successful drug formulation, manufacturing, and regulatory submission.

References

-

SGS Hong Kong, China. (n.d.). Forced Degradation Testing. Retrieved from [Link]

-

Pharma Growth Hub. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

BioPharma Reporter. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

Atlas-MTS. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

International Journal of Creative Research Thoughts (IJCRT). (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]

-

Pharma Growth Hub. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

SlideShare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]

-

El-Sherif, Z. A., et al. (2012). Simultaneous determination of floctafenine and its hydrolytic degradation product floctafenic acid using micellar liquid chromatography with applications to tablets and human plasma. Journal of AOAC International, 95(4), 1056-63. Retrieved from [Link]

-

International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

AA PHARMA INC. (2010, June 16). FLOCTAFENINE PRODUCT MONOGRAPH. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Abdel-Hay, M. H., & Gharaibeh, A. M. (1992). High-performance liquid chromatographic determination of floctafenine and its major metabolite, floctafenic acid in plasma. Journal of Clinical Pharmacy and Therapeutics, 17(1), 31-5. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Floctafenic acid. PubChem Compound Database. Retrieved from [Link]

-

International Council for Harmonisation. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

Packer, J. L., et al. (2003). Environmental photodegradation of mefenamic acid. Chemosphere, 53(8), 957-64. Retrieved from [Link]

-

CIPAC. (2020, June 8). Multi-active method for the analysis of active substances in formulated products. Retrieved from [Link]

-